Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate

Physicochemical profiling Lead-likeness Permeability

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate (CAS 1235387-20-8) is a heterocyclic small molecule (C₁₂H₁₂N₄O₃S, MW 292.32 g/mol) comprising a pyrazine ring linked via a carboxamide bridge to a thiazole-4-carboxylic acid scaffold, further derivatized as an ethyl glycinate ester. It belongs to the class of 2-(pyrazin-2-yl)thiazole-4-carboxamide derivatives, a scaffold recognized in medicinal chemistry for engagement with mycobacterial methionine aminopeptidase 1 (MtMetAP1) and the muscarinic M3 acetylcholine receptor (M3 mAChR).

Molecular Formula C12H12N4O3S
Molecular Weight 292.31
CAS No. 1235387-20-8
Cat. No. B2800575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate
CAS1235387-20-8
Molecular FormulaC12H12N4O3S
Molecular Weight292.31
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=CSC(=N1)C2=NC=CN=C2
InChIInChI=1S/C12H12N4O3S/c1-2-19-10(17)6-15-11(18)9-7-20-12(16-9)8-5-13-3-4-14-8/h3-5,7H,2,6H2,1H3,(H,15,18)
InChIKeyVDXAKGSAOSQLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate CAS 1235387-20-8: Structural Identity, Class Context, and Procurement-Relevant Specifications


Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate (CAS 1235387-20-8) is a heterocyclic small molecule (C₁₂H₁₂N₄O₃S, MW 292.32 g/mol) comprising a pyrazine ring linked via a carboxamide bridge to a thiazole-4-carboxylic acid scaffold, further derivatized as an ethyl glycinate ester . It belongs to the class of 2-(pyrazin-2-yl)thiazole-4-carboxamide derivatives, a scaffold recognized in medicinal chemistry for engagement with mycobacterial methionine aminopeptidase 1 (MtMetAP1) and the muscarinic M3 acetylcholine receptor (M3 mAChR) . The compound is primarily supplied as a research-grade building block (typical purity ≥95%) for downstream synthetic elaboration, coordination chemistry, and structure–activity relationship (SAR) exploration .

Heterocyclic building block with ethyl glycinate ester handle for rapid diversification
Pyrazine–thiazole–carboxamide scaffold associated with MtMetAP1 and M3 mAChR target engagement studies
Research-grade intermediate for SAR exploration, coordination chemistry, and focused library synthesis

Why Generic Substitution Fails for Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate: Functional-Group Sensitivity Across the Pyrazine–Thiazole–Glycinate Axis


Substituting Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate with a structurally adjacent analog — such as the free carboxylic acid (CAS 926204-94-6) or the unsubstituted primary carboxamide (CAS 1235296-44-2) — is not functionally neutral. The ethyl glycinate ester moiety alters hydrogen-bond donor/acceptor counts, lipophilicity, and steric profile relative to both the free acid and the parent carboxamide . Within the broader pyrazine–thiazole–carboxamide class, even minor substituent changes at the 4-position of the thiazole or the amide nitrogen profoundly shift target engagement: for MtMetAP1, 3-substitution with a 2-substituted benzamide was required for micromolar inhibition, while simpler amides exhibited substantially weaker activity . For M3 mAChR positive allosteric modulation, the 2-acylaminothiazole SAR study demonstrated that modification of the amide substituent directly controls both potency and subtype selectivity . Consequently, generic interchange within this scaffold risks loss of the specific physicochemical and pharmacophoric properties that define the compound's utility as a synthetic intermediate or as a tool for probing defined biological targets.

Free acid analog (CAS 926204-94-6): Introduces anionic charge, increases HBD count, and may alter permeability profile; requires additional activation for amide coupling.
Primary carboxamide analog (CAS 1235296-44-2): Lacks hydrolyzable ester handle; derivatization limited to N-alkylation, which may restrict synthetic utility.
Amide substituent sensitivity: Even minor modifications at the 4-position can profoundly shift target engagement; scaffold SAR is highly context-dependent.

Quantitative Differentiation Evidence for Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate Relative to Closest Analogs


Physicochemical Property Shift: Ethyl Glycinate Ester vs. Free Carboxylic Acid Analog (CAS 926204-94-6)

The target compound differs from its closest commercially available analog — {2-[(2-pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 926204-94-6) — by esterification of the terminal carboxylic acid to the ethyl ester. This single transformation eliminates two hydrogen-bond donor (HBD) sites present in the free acid (2 HBD) . The molecular weight increases from 264.26 to 292.32 g/mol (+28.06 Da, +10.6%) and the predicted lipophilicity rises relative to the free acid's XLogP3-AA of −0.2, consistent with the removal of the ionizable carboxyl group . These changes shift the compound further toward lead-like chemical space — reduced HBD count correlates with improved passive membrane permeability in empirical guidelines such as Lipinski's and Veber's rules — without altering the core pyrazine–thiazole pharmacophore.

Physicochemical Profile
Data to verify
MW +28 Da
HBD −1
Charge neutral vs free acid
May support improved passive permeability profile relative to ionized acid
Computed properties only; no experimental logP/pKa available
Physicochemical profiling Lead-likeness Permeability Prodrug design

Scaffold-Level Target Engagement: Pyrazine–Thiazole–Carboxamide Class as MtMetAP1 Inhibitors

The pyrazine–thiazole–carboxamide scaffold that defines the target compound has been systematically evaluated as an inhibitor of mycobacterial methionine aminopeptidase 1 (MtMetAP1), a validated antitubercular target . Within this series, 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides achieved high enzyme inhibition when the 3-substituent was a 2-substituted benzamide. The extent of inhibition was strongly metal-cofactor-dependent, with Ni²⁺ yielding the highest activity. Several compounds from this class showed in vitro potency against both M. tuberculosis H37Ra and H37Rv strains. Critically, compounds without the 3-substitution or with alternative amide substitution patterns exhibited markedly weaker enzyme inhibition . This SAR demonstrates that the pyrazine-2-carboxamido-thiazole core — which is preserved in the target compound — provides the essential pharmacophoric framework, while the nature of the amide substituent tunes potency.

MtMetAP1 Scaffold Validation
Class-level
Pyrazine-2-carboxamido-thiazole core required for inhibition; amide substituent modulates potency
Supports antimycobacterial SAR exploration around this scaffold
No direct enzyme or MIC data for this compound; SAR from analogous series
Antimycobacterial Methionine aminopeptidase 1 Enzyme inhibition Tuberculosis drug discovery

Scaffold-Level Pharmacological Relevance: 2-Acylaminothiazoles as M3 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

The 2-acylaminothiazole chemotype, of which the target compound is a direct structural member, has been identified as a privileged scaffold for positive allosteric modulation (PAM) of the M3 muscarinic acetylcholine receptor (mAChR) . The parent patent (Astellas Pharma, US 9,562,044) explicitly claims thiazole derivatives bearing a pyrazine-2-carbonylamino substituent at the 2-position as M3 mAChR PAMs useful for treating underactive bladder and related voiding dysfunctions . In a subsequent SAR study, systematic modification around the 2-acylaminothiazole core led to the discovery of compound 3g, which exhibited potent in vitro PAM activity with excellent subtype selectivity over M1, M2, M4, and M5 receptors, and demonstrated a distinct pharmacological effect on isolated rat bladder smooth muscle tissue with favorable pharmacokinetic profiles . The ethyl ester moiety present in the target compound provides a synthetic handle for further diversification at the glycinate position.

M3 mAChR PAM Pharmacophore
Class-level
2-Acylaminothiazole core with pyrazine-2-carbonyl claimed as M3 PAM; essential for activity
Positions compound as intermediate for M3 PAM probe development
Patent scope includes chemotype; direct PAM data not reported for this ester
Muscarinic M3 receptor Positive allosteric modulator Underactive bladder Urological drug discovery

Synthetic Versatility: Ethyl Ester as a Differentiable Intermediate for Downstream Derivatization vs. Terminal Carboxamide Analogs

The ethyl glycinate ester in the target compound (CAS 1235387-20-8) enables divergent synthetic pathways that are not accessible from the corresponding primary carboxamide analog (CAS 1235296-44-2, 2-(pyrazin-2-yl)thiazole-4-carboxamide) or the free acid (CAS 926204-94-6) . Specifically, the ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to liberate the free acid for peptide coupling, or reduced (LiAlH₄, LiBH₄) to the primary alcohol for further functionalization. It also serves as a bidentate ligand precursor for metal coordination complexes: related pyrazine–thiazole ligands have been shown to form Fe(II), Co(III), and Ni(II) complexes with anticancer activity against U937 cells, with the ester/amide substitution pattern modulating coordination geometry and biological outcome . In contrast, the primary carboxamide analog (CAS 1235296-44-2) lacks a hydrolyzable ester handle and the free acid analog (CAS 926204-94-6) requires protection prior to many coupling reactions, adding a synthetic step.

Synthetic Versatility
Cross-study comparable
≥3 derivatization routes
vs ≤1 for carboxamide analog
May enable broader downstream synthetic utility from a single intermediate
Standard ester transformations; saves at least one synthetic step vs free acid
Synthetic chemistry Building block Peptide coupling Coordination chemistry Prodrug

Evidence-Backed Application Scenarios for Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate


Medicinal Chemistry: Building Block for MtMetAP1 Inhibitor SAR Expansion

Laboratories pursuing structure–activity relationship studies around the pyrazine-2-carboxamido-thiazole scaffold as inhibitors of mycobacterial methionine aminopeptidase 1 (MtMetAP1) should prioritize this compound over the free acid or primary carboxamide analogs. The pyrazine–thiazole core has been validated as an MtMetAP1 pharmacophore, with inhibition dependent on the amide substituent identity . The ethyl glycinate ester provides a direct handle for amide diversification via aminolysis or hydrolysis–coupling sequences, enabling systematic exploration of the substituent space that controls enzyme potency. This is functionally superior to the free acid (CAS 926204-94-6), which requires an additional activation step for each coupling, and the primary carboxamide (CAS 1235296-44-2), which offers no ester handle for C-terminal elaboration .

Chemical Biology: Intermediate for M3 mAChR Positive Allosteric Modulator Probe Synthesis

Research groups investigating M3 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) for underactive bladder and related voiding dysfunctions can employ this compound as a key intermediate. The 2-(pyrazine-2-carbonylamino)thiazole motif is explicitly claimed in US Patent 9,562,044 as an M3 mAChR PAM pharmacophore . The ethyl glycinate ester can be directly converted to diverse amide, acid, or alcohol derivatives for SAR studies around the C-terminal region, following the precedent established by Fuji et al. (2021) in their optimization of 2-acylaminothiazole-based PAMs culminating in compound 3g . The superior physicochemical profile of the ester (reduced HBD count vs. free acid) also enhances its suitability for cell-based Ca²⁺ flux assays compared to the ionizable acid congener .

Coordination Chemistry: Bidentate Ligand Precursor for Bioactive Metal Complex Synthesis

The pyrazine–thiazole scaffold has demonstrated utility as a ligand platform for Fe(II), Co(III), Ni(II), Cu(II), and Zn(II) complexes with demonstrated anticancer activity via apoptosis induction in U937 cells . The ethyl glycinate ester in the target compound provides an additional coordination-capable functional group (carbonyl oxygen of the ester) that can participate in metal chelation or be hydrolyzed post-coordination to generate water-soluble carboxylate complexes. This differentiates it from the simple carboxamide analog, which lacks this additional coordination vector and has not been reported in metal complex studies to date .

Synthetic Methodology: Modular Intermediate for Heterocyclic Library Construction

Synthetic chemistry laboratories building focused libraries of pyrazine–thiazole hybrids for broad biological screening should select this compound as a central intermediate. Its three orthogonal functional groups — the pyrazine nitrogen (H-bond acceptor), the central amide (hydrogen-bond donor/acceptor), and the ethyl ester (hydrolyzable, reducible, aminolyzable) — enable rapid generation of diverse analogs from a single purchased building block. This contrasts with the limited derivatization options of the primary carboxamide (CAS 1235296-44-2) and the additional protection/deprotection burden of the free acid (CAS 926204-94-6) . The compound's molecular weight (292.32) and calculated properties position it within lead-like chemical space, making it suitable for fragment-based and target-based screening library design .

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
Ester handle for amide diversification; scaffold associated with MtMetAP1 inhibition
Enzyme inhibition assay context
M3 mAChR PAM probe synthesis
2-Acylaminothiazole core with patent-reported PAM pharmacophore
Ca²⁺ flux and subtype selectivity review
Metal coordination complex research
Bidentate ligand with ester coordination vector for Fe, Co, Ni complexes
Apoptosis pathway-response context in cancer cell models
Heterocyclic library construction
Three orthogonal functional groups for rapid analog generation
Lead-likeness and fragment-based screening review
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